2-Methoxy-6,8-dimethylquinoline

描述

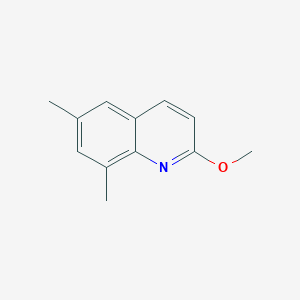

2-Methoxy-6,8-dimethylquinoline is a quinoline derivative characterized by the presence of a methoxy group at the 2-position and methyl groups at the 6 and 8 positions of the quinoline ring system

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6,8-dimethylquinoline typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. The process starts with the condensation of an aniline derivative (such as 2,6-dimethylaniline) with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene. The reaction mixture is heated under reflux to facilitate the formation of the quinoline core.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production. This involves using continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and choice of catalysts, are carefully controlled to maximize efficiency and minimize by-products.

化学反应分析

Types of Reactions: 2-Methoxy-6,8-dimethylquinoline can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH) are employed.

Major Products Formed:

Oxidation: Quinone derivatives, such as 2-Methoxy-6,8-dimethylquinone.

Reduction: Hydroquinoline derivatives, such as 2-Methoxy-6,8-dimethylhydroquinoline.

Substitution: Halogenated quinolines, such as 2-Methoxy-6,8-dimethylchloroquinoline.

科学研究应用

Synthesis and Biological Evaluation

Recent studies have focused on the synthesis of derivatives of 2-methoxy-6,8-dimethylquinoline, particularly in the context of developing new pharmacological agents. For example, a series of 2-substituted quinoline derivatives were synthesized and evaluated for their activity as metabotropic glutamate receptor type 1 (mGluR1) antagonists. These compounds demonstrated significant inhibitory effects, with some achieving over 40% inhibition at concentrations as low as 10 µM. Among these, specific derivatives showed promise in reducing mechanical allodynia and cold allodynia in neuropathic pain models, indicating potential for pain management therapies .

Anticancer Activity

The anticancer properties of this compound have been explored through various studies. Its derivatives have exhibited cytotoxic effects against several cancer cell lines. For instance, compounds derived from this quinoline structure were tested against colorectal adenocarcinoma cells and showed significant antiproliferative activity. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase, by inhibiting key signaling pathways such as PI3K/AKT/mTOR .

Neuropharmacological Applications

In addition to its anticancer properties, this compound has been investigated for its neuropharmacological effects. The aforementioned study on mGluR1 antagonists suggests that this compound could be beneficial in treating neurological disorders characterized by excitotoxicity and pain. By modulating glutamate signaling pathways, these compounds may offer new therapeutic options for conditions like neuropathic pain and possibly other neurodegenerative diseases .

Inflammation and Oxidative Stress

Research has also indicated that derivatives of this compound possess anti-inflammatory properties. In vivo studies have shown that these compounds can significantly reduce inflammation markers in animal models. They were observed to lower levels of prostaglandin E2, a key mediator in inflammatory responses. Additionally, experiments assessing oxidative stress revealed that these compounds could enhance antioxidant enzyme activities while reducing malondialdehyde levels, suggesting a protective effect against oxidative damage.

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Synthesis of mGluR1 Antagonists | Compounds showed over 40% inhibition at 10 µM | Neuropathic pain treatment |

| Anticancer Activity | Induced apoptosis in colorectal cancer cells | Cancer therapy |

| Anti-inflammatory Effects | Reduced prostaglandin E2 levels in arthritis models | Treatment for inflammation-related conditions |

| Oxidative Stress Reduction | Increased antioxidant enzyme activity | Potential neuroprotective applications |

作用机制

The mechanism by which 2-Methoxy-6,8-dimethylquinoline exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

相似化合物的比较

2-Methoxy-6,8-dimethylquinoline is compared with other similar quinoline derivatives, such as 2-Methoxyquinoline and 2,6-Dimethylquinoline. While these compounds share structural similarities, this compound is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

2-Methoxy-6,8-dimethylquinoline is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its antiparasitic properties, cytotoxicity against cancer cells, and other relevant biological effects.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic effects of this compound derivatives. According to a patent document, this compound has shown significant biological activity against nematodes, leading to paralysis and death in these organisms. The mechanism of action appears to involve interference with the neuromuscular function of the parasites .

Table 1: Antiparasitic Activity of this compound Derivatives

| Compound | Test Organism | Observed Effect | Reference |

|---|---|---|---|

| This compound | Nematodes | Paralysis and death | |

| Derivative A | Plasmodium | Moderate antimalarial | |

| Derivative B | Plasmodium | High antimalarial |

Cytotoxicity Against Cancer Cells

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, studies have indicated that this compound can induce apoptosis in colorectal cancer cells (HCT116 and Caco-2). The mechanism involves the disruption of mitochondrial membrane potential and the generation of reactive oxygen species (ROS), leading to cell cycle arrest and reduced viability .

Case Study: Cytotoxicity in Colorectal Cancer Cells

In a recent study, HCT116 and Caco-2 cells were treated with varying concentrations of this compound. The following observations were made:

- Induction of Apoptosis : The compound caused significant apoptosis after 48 hours of treatment.

- Cell Cycle Arrest : A notable arrest in the G2/M phase was observed.

- Mitochondrial Dysfunction : A decrease in mitochondrial membrane potential was reported.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | Concentration (μM) | Viability (%) | Apoptosis Induction (%) | Reference |

|---|---|---|---|---|

| HCT116 | 0.1 | 85 | 10 | |

| HCT116 | 0.5 | 65 | 35 | |

| Caco-2 | 0.1 | 80 | 15 | |

| Caco-2 | 0.5 | 50 | 45 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antiparasitic Mechanism : The compound disrupts neuromuscular function in parasites leading to paralysis.

- Cytotoxic Mechanism : Induction of oxidative stress through ROS production and mitochondrial dysfunction is critical for its anticancer effects.

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-Methoxy-6,8-dimethylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation or nucleophilic substitution. For example, chlorination of a hydroxy precursor (e.g., 6,8-dimethylquinolin-2-ol) using POCl₃ under reflux, followed by methoxylation via nucleophilic substitution with sodium methoxide. Critical parameters include:

- Temperature : Prolonged reflux (6–8 hours) ensures complete halogenation .

- Purification : Column chromatography (petroleum ether:EtOAc, 8:1) and recrystallization (methanol) improve purity .

- Yield Optimization : Stoichiometric excess of POCl₃ (3–5 equivalents) and inert atmosphere reduce side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include methoxy protons at δ ~3.9–4.1 ppm and aromatic protons influenced by methyl groups (δ 6.8–8.5 ppm). Methyl groups at C6/C8 appear as singlets or doublets .

- X-ray Crystallography : Resolves molecular planarity and intramolecular interactions (e.g., C–H⋯O/N). SHELX programs refine structures, with deviations <0.1 Å from the quinoline plane .

- HPLC : Reversed-phase C18 columns (≥99% purity) validate synthetic success .

Q. What safety protocols are essential when handling quinoline derivatives like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

- Waste Disposal : Neutralize halogenated byproducts (e.g., POCl₃ residues) with ice/NaOH before disposal .

- Toxicity Mitigation : Assume acute toxicity (unverified for this compound) and prioritize air monitoring in confined spaces .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

- Methodological Answer :

- SHELX Refinement : Use SHELXL for high-resolution data. Apply riding models for H atoms (C–H = 0.93–0.96 Å) and analyze residual density maps for disorder .

- Intramolecular Interactions : Identify stabilizing interactions (e.g., C–H⋯Cl or π–π stacking) to validate planar geometry .

- Validation Tools : Cross-check with CCDC databases and Platon toolkit for symmetry errors .

Q. What strategies improve regioselectivity during methoxy and methyl group introduction in quinoline synthesis?

- Methodological Answer :

- Directing Groups : Use electron-donating groups (e.g., -OMe) at C6/C8 to guide methylation via Friedel-Crafts alkylation .

- Catalytic Systems : Employ Pd/C or CuI to enhance cross-coupling efficiency for methoxy groups .

- Kinetic Control : Lower reaction temperatures (-10°C to 0°C) favor selective substitution at less sterically hindered positions .

Q. How do structural modifications at C6 and C8 affect the biological activity of methoxy-substituted quinolines?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Methoxy Groups : Enhance lipophilicity and membrane permeability, critical for antimicrobial activity .

- Methyl Groups : Steric effects at C6/C8 modulate binding to enzyme active sites (e.g., cytochrome P450 inhibition) .

- Experimental Design :

- In Vitro Assays : Test against bacterial/fungal strains (MIC ≤50 µg/mL) .

- Molecular Docking : Simulate interactions with targets (e.g., DNA gyrase) using AutoDock Vina .

Q. Notes

属性

IUPAC Name |

2-methoxy-6,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-6-9(2)12-10(7-8)4-5-11(13-12)14-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOJIMLXKNINTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CC(=N2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682427 | |

| Record name | 2-Methoxy-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861581-28-4 | |

| Record name | 2-Methoxy-6,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。